molecular formula C22H30N6O2 B2955879 1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851941-66-7

1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

Cat. No. B2955879
CAS RN: 851941-66-7
M. Wt: 410.522
InChI Key: AWVDMQQQEXTUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

  • Psychotropic Potential : This compound, as part of a series of purine derivatives, has been evaluated for its affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) due to its structural modification, which involves arylpiperazine derivatives. These compounds have shown potential psychotropic activities, including anxiolytic and antidepressant properties, indicating their relevance in neuropsychiatric disorder research (Chłoń-Rzepa et al., 2013).

  • Analgesic Activity : Additionally, derivatives of this compound have been investigated for their analgesic and anti-inflammatory properties. Some derivatives have shown significant analgesic activity in in vivo models, suggesting their utility in developing new pain management therapies (Zygmunt et al., 2015).

Molecular Studies and Structure-Activity Relationships

  • Molecular Docking and SAR : Structure-activity relationship (SAR) studies, along with molecular docking, have been conducted on this compound and its derivatives to understand their interaction with serotonin receptors better. These studies have helped identify key structural features that contribute to their receptor affinity and selectivity, aiding in the design of compounds with improved pharmacological profiles (Zagórska et al., 2015).

  • Antidepressant and Anxiolytic Properties : Through in vivo models, certain derivatives have been identified with potent antidepressant and anxiolytic activities. These findings highlight the compound's potential as a basis for developing new therapeutic agents for treating mood disorders (Partyka et al., 2015).

properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-16(2)14-28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)15-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVDMQQQEXTUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.